molecular formula C16H12ClN3OS B2990012 2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 312524-66-6

2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2990012
CAS RN: 312524-66-6
M. Wt: 329.8
InChI Key: VMSMONIUPXRCHO-UHFFFAOYSA-N
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Description

2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities.

Scientific Research Applications

Synthesis Techniques

Convenient Preparations of 3,5-Disubstituted 1,2,4-Thiadiazoles : Research highlights methods for preparing 3,5-disubstituted 1,2,4-thiadiazoles, which are key intermediates in synthesizing compounds similar to 2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide. These thiadiazoles are synthesized using oxidative dimerization of thioamides, providing a pathway for creating a variety of therapeutically relevant compounds (Takikawa et al., 1985).

Anticancer Activity

Design, Synthesis, and Evaluation of Anticancer Properties : This research focuses on the synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides and their evaluation against various cancer cell lines. The derivatives exhibited promising anticancer activity, indicating the potential of 2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide related compounds in oncological research (Ravinaik et al., 2021).

Antimicrobial and Antipsychotic Applications

Synthesis and Biological Evaluation of Benzoxazepine and Benzothiazepine Derivatives : Investigates the synthesis of new compounds with 1,3,4-thiadiazole rings for antipsychotic and anticonvulsant applications. This research underscores the versatility of thiadiazole derivatives in developing treatments for neurological disorders (Kaur et al., 2012).

Fluorescence and Photophysical Properties

Fluorescent N,O-Chelated Fluorine-Boron Benzamide Complexes : A study on the synthesis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes, exploring their photophysical properties. These findings have implications for the development of new fluorescent materials for various scientific and technological applications (Zhang et al., 2017).

Insecticidal Activity

Synthesis for Insecticidal Activity : Discusses the efficient synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide and its evaluation against cotton leafworm, showcasing its potential in agricultural pest management (Mohamed et al., 2020).

properties

IUPAC Name

2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3OS/c1-10-6-2-3-7-11(10)15-19-20-16(22-15)18-14(21)12-8-4-5-9-13(12)17/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSMONIUPXRCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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